SHBS

Description

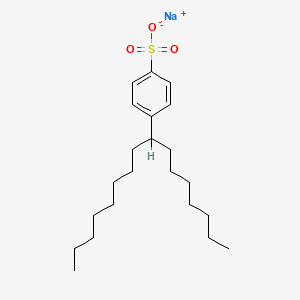

Structure

3D Structure of Parent

Properties

CAS No. |

67267-95-2 |

|---|---|

Molecular Formula |

C22H37NaO3S |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

sodium;4-hexadecan-8-ylbenzenesulfonate |

InChI |

InChI=1S/C22H38O3S.Na/c1-3-5-7-9-11-13-15-20(14-12-10-8-6-4-2)21-16-18-22(19-17-21)26(23,24)25;/h16-20H,3-15H2,1-2H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

HMUWJRKMCCROKD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

67267-95-2 |

Synonyms |

4-(1'-heptylnonyl)benzenesulfonate SHBS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl-6-(biotinamido)hexanoate, commonly known as Sulfo-NHS-LC-Biotin, is a water-soluble and amine-reactive biotinylation reagent widely used in life sciences research.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in labeling proteins, antibodies, and cell surface molecules. Biotin, a small vitamin, exhibits a remarkably strong and specific interaction with avidin and streptavidin, forming the basis for numerous detection and purification systems.[3] The ability to attach biotin to biological macromolecules without significantly altering their function makes biotinylation a powerful tool in various experimental contexts.[1]

The key feature of Sulfo-NHS-LC-Biotin is the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which reacts efficiently with primary amines (-NH2) on molecules like proteins (e.g., the side chain of lysine residues) to form stable amide bonds.[4] The addition of a sulfonate group to the NHS ring renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3] Furthermore, its charged nature prevents it from crossing the cell membrane, making it an ideal reagent for specifically labeling cell surface proteins.[1][4]

Core Applications

The versatility of Sulfo-NHS-LC-Biotin makes it suitable for a wide range of applications, including:

-

Labeling of antibodies and proteins: Biotinylated antibodies and proteins are extensively used in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[3]

-

Cell surface protein labeling: Due to its membrane impermeability, Sulfo-NHS-LC-Biotin is a preferred reagent for identifying and studying proteins exposed on the exterior of a cell.[1][5] This is crucial for research into cell surface receptors, transporters, and cellular differentiation.[1][6]

-

Affinity purification: The strong biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures.[1]

-

Flow cytometry: Biotinylated antibodies can be used in conjunction with streptavidin-fluorophore conjugates for the detection and sorting of specific cell populations.

-

Surface Plasmon Resonance (SPR): Biotinylated ligands can be immobilized on streptavidin-coated sensor chips for studying biomolecular interactions.[7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Sulfo-NHS-LC-Biotin is essential for its effective use.

| Property | Value | Reference |

| Alternative Names | Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt | [8] |

| Molecular Formula | C20H29N4NaO9S2 | [8] |

| Molecular Weight | 556.59 g/mol | [3][8] |

| Spacer Arm Length | 22.4 Å | [8] |

| Solubility | Water (~10mM), DMF (~50mg/mL) | [3][9] |

| Reactivity | Primary amines (-NH2) | [4] |

| Optimal Reaction pH | 7.2 - 8.0 | [6] |

| Storage | -20°C, protected from moisture | [8] |

Experimental Protocols

General Protein Biotinylation

This protocol describes the general steps for biotinylating a purified protein in solution.

Materials:

-

Sulfo-NHS-LC-Biotin

-

Protein to be labeled (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5[8]

-

Ultrapure water or buffer for stock solution preparation[8]

-

Desalting column or dialysis cassette for removal of excess biotin[8]

Procedure:

-

Equilibration: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent condensation of moisture.[8]

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[6]

-

Biotin Stock Solution: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or the same buffer used for the protein solution. A typical concentration is 20 mg/mL.[8]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of Sulfo-NHS-LC-Biotin to the protein solution.[8] For more dilute protein solutions (1-2 mg/mL), a higher molar excess may be required.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

Removal of Excess Biotin: Remove non-reacted biotin using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.[8] This step is crucial to prevent interference in downstream applications.[7]

-

Storage: Store the biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage.

Cell Surface Protein Biotinylation

This protocol is designed for the specific labeling of proteins on the surface of living cells.

Materials:

-

Sulfo-NHS-LC-Biotin

-

Cells in suspension or adherent culture

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0[6]

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[6]

-

Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[6]

-

Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water.

-

Labeling Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[6]

-

Incubation: Incubate the cells for 30 minutes at 4°C on a rocking platform.[5][6] Performing the incubation on ice helps to minimize the internalization of the biotin reagent.[6]

-

Quenching: Stop the reaction by adding a quenching buffer to the cell suspension. The primary amines in the quenching buffer will react with any excess Sulfo-NHS-LC-Biotin.

-

Washing: Wash the cells multiple times with ice-cold PBS to remove the quenching buffer and any unreacted biotin.

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or Western blotting.

Visualizations

Chemical Reaction Mechanism

References

- 1. store.sangon.com [store.sangon.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. store.sangon.com [store.sangon.com]

- 5. Surface protein biotinylation [protocols.io]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. proteochem.com [proteochem.com]

- 9. 127062-22-0 CAS MSDS (SULPHOSUCCINIMIDYL-6-(BIOTINAMIDO)HEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium 4-(1'-heptylnonyl)benzenesulfonate (SHBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-(1'-heptylnonyl)benzenesulfonate (SHBS) is an anionic surfactant of the linear alkylbenzene sulfonate (LAS) class. Its amphiphilic nature, characterized by a long, branched hydrophobic alkyl chain and a hydrophilic benzenesulfonate headgroup, makes it effective at reducing surface and interfacial tension. This property is fundamental to its application in forming stable vesicles and micellar structures in aqueous solutions. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of SHBS.

Chemical Structure and Properties

The chemical structure of SHBS consists of a C16 branched alkyl chain attached to a benzene ring, which is in turn sulfonated at the para position. The sulfonate group is neutralized with a sodium counter-ion.

Chemical Structure:

A summary of the key chemical and physical properties of SHBS is provided in the table below. It is important to note that while some data is specific to SHBS, other values are estimated based on structurally similar linear alkylbenzene sulfonates due to the limited availability of specific experimental data for this exact compound.

Table 1: Chemical and Physical Properties of SHBS

| Property | Value | Source/Notes |

| IUPAC Name | sodium 4-(1'-heptylnonyl)benzenesulfonate | PubChem |

| Synonyms | SHBS, Sodium p-8-hexadecylbenzenesulfonate | PubChem[1] |

| CAS Number | 67267-95-2 | PubChem[1] |

| Molecular Formula | C22H37NaO3S | PubChem[1] |

| Molecular Weight | 404.58 g/mol | PubChem[1] |

| Appearance | White to off-white powder or solid | Inferred from similar compounds |

| Melting Point | >300 °C (decomposes) | Estimated based on similar LAS |

| Boiling Point | Not applicable (decomposes) | - |

| Solubility | Soluble in water | Inferred from surfactant properties |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) | General property of surfactants[2] |

Synthesis of SHBS

The synthesis of Sodium 4-(1'-heptylnonyl)benzenesulfonate (SHBS) is typically achieved through a two-step process: Friedel-Crafts acylation followed by sulfonation and neutralization.

Step 1: Friedel-Crafts Acylation

The first step involves the acylation of benzene with an appropriate acyl chloride (in this case, derived from a C16 branched carboxylic acid) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

C₆H₆ + CH₃(CH₂)₆COCl + CH₃(CH₂)₇COCl --AlCl₃--> CH₃(CH₂)₆-CH(COC₆H₅)-(CH₂)₇CH₃

Step 2: Sulfonation and Neutralization

The resulting alkylbenzene is then sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or sulfur trioxide (SO₃). The sulfonic acid is subsequently neutralized with a base, typically sodium hydroxide (NaOH), to yield the final sodium salt.

Reaction:

CH₃(CH₂)₆-CH(C₆H₅)-(CH₂)₇CH₃ + SO₃ --> CH₃(CH₂)₆-CH(C₆H₄SO₃H)-(CH₂)₇CH₃ CH₃(CH₂)₆-CH(C₆H₄SO₃H)-(CH₂)₇CH₃ + NaOH --> CH₃(CH₂)₆-CH(C₆H₄SO₃Na)-(CH₂)₇CH₃ + H₂O

The overall synthesis pathway is illustrated in the diagram below.

Caption: Synthesis pathway of SHBS.

Experimental Protocols

General Protocol for the Synthesis of SHBS

This protocol is a generalized procedure based on the synthesis of similar linear alkylbenzene sulfonates.

-

Friedel-Crafts Acylation:

-

To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the corresponding branched-chain acyl chloride dropwise at 0-5 °C.

-

Add benzene to the mixture and allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding the mixture to ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylbenzene.

-

Purify the product by column chromatography on silica gel.

-

-

Sulfonation and Neutralization:

-

Dissolve the purified alkylbenzene in a suitable solvent (e.g., chloroform).

-

Add fuming sulfuric acid dropwise at a controlled temperature (typically below 10 °C).

-

Stir the reaction mixture for several hours at room temperature.

-

Slowly add the reaction mixture to a solution of sodium hydroxide in water to neutralize the sulfonic acid.

-

The precipitated sodium salt (SHBS) is collected by filtration, washed with cold water, and dried under vacuum.

-

Protocol for Characterization of SHBS

A general workflow for the characterization of a synthesized surfactant like SHBS is outlined below.

Caption: Experimental workflow for SHBS characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified SHBS in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the chemical structure of the synthesized compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample of the dried SHBS as a KBr pellet or a thin film.

-

Record the FTIR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present in SHBS, such as the S=O and S-O stretching of the sulfonate group, and the C-H stretching of the alkyl and aromatic moieties.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of SHBS in a suitable solvent.

-

Analyze the sample using an appropriate mass spectrometry technique (e.g., Electrospray Ionization - ESI).

-

Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.

-

-

Determination of Critical Micelle Concentration (CMC): [3][4][5][6][7]

-

Prepare a series of aqueous solutions of SHBS with varying concentrations.

-

Measure a physical property that is sensitive to micelle formation, such as surface tension, conductivity, or fluorescence of a probe.

-

Plot the measured property against the logarithm of the surfactant concentration.

-

The CMC is determined from the break point in the resulting plot.

-

Micelle Formation

As a surfactant, SHBS molecules in an aqueous solution will self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). In these aggregates, the hydrophobic alkyl tails are sequestered in the core, away from the water, while the hydrophilic benzenesulfonate headgroups are exposed to the aqueous environment.

Caption: Process of micelle formation.

Conclusion

Sodium 4-(1'-heptylnonyl)benzenesulfonate (SHBS) is a branched-chain anionic surfactant with properties that are of significant interest in various scientific and industrial applications, including the formation of vesicles for encapsulation and delivery systems. The synthesis and characterization of SHBS can be achieved through standard organic chemistry techniques. A thorough understanding of its chemical properties, particularly its critical micelle concentration, is crucial for its effective application. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this and similar surfactant molecules.

References

- 1. 4-(1'-Heptylnonyl)benzenesulfonate | C22H37NaO3S | CID 23678832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Determination of critical micelle concentration [bio-protocol.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. justagriculture.in [justagriculture.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

The Core Mechanism of SHBS Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Succinimidyl-6-(biotinamido)hexanoate (SHBS) biotinylation, a widely utilized technique for the covalent labeling of proteins and other biomolecules. This document details the underlying chemistry, reaction kinetics, and practical considerations for its application in various research contexts, with a focus on elucidating cellular signaling pathways.

The Chemistry of Amine-Reactive Biotinylation

SHBS, also commonly known as NHS-LC-Biotin, is an amine-reactive biotinylation reagent. Its mechanism of action is centered on the N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines (-NH2), which are predominantly found on the N-terminus of polypeptides and the side chain of lysine (K) residues within proteins.[1]

The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the biotinyl-6-aminocaproic acid moiety and the target protein. The N-hydroxysuccinimide is released as a byproduct. This covalent linkage ensures the permanent attachment of the biotin label to the protein of interest, enabling its subsequent detection or purification.

The reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is most efficient in buffers with a pH range of 7 to 9.[1] At lower pH, the amine groups are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.

Quantitative Aspects of SHBS Biotinylation

The efficiency and kinetics of the biotinylation reaction are influenced by several factors, including pH, temperature, and the molar ratio of the SHBS reagent to the protein.

Reaction Kinetics and pH Dependence

The NHS ester of SHBS is susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of reagent available for aminolysis (reaction with the amine). The rate of hydrolysis is significantly influenced by pH.

| pH | Half-life of NHS Ester in Aqueous Solution |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| 9.0 | Minutes |

Table 1: Approximate half-life of NHS esters at different pH values in aqueous solution. Data compiled from various sources.[2][3]

As the pH increases, the rate of both aminolysis and hydrolysis increases. However, the rate of aminolysis generally increases more significantly than hydrolysis in the optimal pH range of 7-9, leading to higher labeling efficiency. For this reason, biotinylation reactions are typically performed at a pH between 7.2 and 8.5.[]

Molar Excess and Labeling Efficiency

The molar excess of SHBS over the protein concentration is a critical parameter for controlling the degree of biotinylation. A higher molar excess will generally result in a higher degree of labeling. However, excessive labeling can potentially lead to protein aggregation or loss of function due to modification of critical lysine residues.

| Molar Excess of Biotin Reagent | Typical Degree of Labeling (Biotin molecules per antibody) |

| 20-fold | 4-6 |

| 50-fold | 1-3 (for lower protein concentrations) |

Table 2: Typical degree of biotinylation for antibodies using varying molar excess of Sulfo-NHS-Biotin. It's important to note that the optimal molar ratio can vary depending on the specific protein and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of SHBS biotinylation in research. Below are protocols for two common applications.

Cell Surface Biotinylation

This technique is used to label proteins exposed on the outer surface of the plasma membrane, leveraging the membrane-impermeable nature of the sulfonated version of SHBS (Sulfo-NHS-LC-Biotin).

Materials:

-

Cells of interest cultured to confluency

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

-

Incubate the cells with a freshly prepared solution of Sulfo-NHS-LC-Biotin (typically 0.5-1 mg/mL in PBS, pH 8.0) for 30 minutes at 4°C with gentle agitation.

-

Remove the biotinylation reagent and wash the cells twice with quenching buffer to stop the reaction by consuming any unreacted reagent.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

Incubate the lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for downstream analysis such as Western blotting.

Biotin Pull-Down Assay for Protein-Protein Interactions

This method is used to identify proteins that interact with a specific "bait" protein that has been biotinylated.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate containing potential "prey" proteins

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Streptavidin-agarose beads

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Immobilize the biotinylated bait protein on streptavidin-agarose beads by incubating them together.

-

Wash the beads to remove any unbound bait protein.

-

Incubate the beads with the cell lysate containing potential prey proteins to allow for interaction.

-

Wash the beads extensively with binding/wash buffer to remove non-specific interactors.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting prey proteins.

Applications in Signaling Pathway Elucidation

SHBS biotinylation is a powerful tool for investigating dynamic cellular processes, particularly signal transduction pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

Cell surface biotinylation can be employed to study the internalization and trafficking of receptor tyrosine kinases like EGFR upon ligand binding. By biotinylating the cell surface at different time points after EGF stimulation, researchers can track the movement of the receptor from the plasma membrane to intracellular compartments.

G-Protein Coupled Receptor (GPCR) Signaling

Biotinylation techniques can also be applied to study GPCRs. For instance, proximity-dependent biotinylation (like BioID), where a biotin ligase is fused to a GPCR, can identify interacting proteins, including G-proteins and arrestins, upon ligand stimulation. Furthermore, cell surface biotinylation can be used to monitor ligand-induced GPCR internalization and recycling.[5]

References

- 1. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 5. Multiplex Detection of Homo- and Heterodimerization of G Protein-Coupled Receptors by Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Biotinylation Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein biotinylation, a cornerstone technique in modern life sciences for studying protein interactions, localization, and function. From foundational chemical methods to advanced enzymatic and proximity-dependent labeling, this document details the core principles, experimental protocols, and comparative data to empower researchers in leveraging this powerful tool.

Introduction to Protein Biotinylation

Protein biotinylation is the process of covalently attaching biotin, a small B-vitamin, to a protein of interest. The remarkable strength and specificity of the interaction between biotin (Vitamin H) and avidin or streptavidin form the basis for numerous applications in biochemistry and molecular biology. This high-affinity interaction allows for the efficient capture, purification, and detection of biotinylated proteins and their interacting partners.[1][2] The small size of the biotin molecule (244.31 g/mol ) minimizes the likelihood of interfering with the natural function of the labeled protein.[2][3]

Biotinylation techniques can be broadly categorized into two main types: chemical biotinylation and enzymatic biotinylation.[1][2][4] The choice of method depends on the specific experimental goals, including the desired level of specificity and control over the labeling site.

Core Biotinylation Techniques: A Comparative Overview

The selection of a biotinylation strategy is critical and depends on factors such as the nature of the protein, the experimental context (in vitro or in vivo), and the downstream application. Below is a comparative summary of the most common techniques.

| Technique | Principle | Labeling Time | Labeling Radius | Key Advantages | Key Disadvantages |

| Chemical (NHS-Ester) | Covalent modification of primary amines (lysine residues and N-terminus) using biotin-NHS esters.[2][3] | 30-60 min at RT | N/A (non-proximal) | Simple, cost-effective, high degree of labeling.[5] | Non-specific, can potentially inactivate proteins if lysines are in active sites.[6] |

| Enzymatic (BirA) | Site-specific biotinylation of a target protein fused with a short acceptor peptide (e.g., AviTag) by the biotin ligase BirA.[2][7] | 30-60 min at 30-37°C[8] | N/A (site-specific) | Highly specific, uniform labeling, minimal protein disruption.[1][7] | Requires genetic modification of the target protein. |

| Proximity (BioID) | A promiscuous mutant of BirA (BirA*) releases reactive biotin-AMP, which labels proximal proteins within a short radius.[9] | 16-24 hours[2][10][11] | ~10 nm[12] | Identifies transient and weak interactions in vivo. | Slow labeling kinetics, potential for labeling non-interacting bystanders.[13] |

| Proximity (TurboID) | An engineered, highly active biotin ligase with significantly faster kinetics than BioID.[4][14] | ~10 minutes[4][14] | ~10 nm[15] | Rapid labeling enables study of dynamic processes, higher efficiency.[4][16] | Potential for higher background labeling if not carefully controlled.[13] |

| Proximity (APEX2) | An engineered ascorbate peroxidase that, in the presence of H₂O₂ and biotin-phenol, generates a short-lived biotin-phenoxyl radical that labels nearby proteins (primarily on tyrosine residues).[17][18] | ~1 minute[12] | ~20 nm[12][15] | Very fast labeling, high temporal resolution.[18] | Requires the use of potentially toxic H₂O₂.[19] |

Experimental Protocols

This section provides detailed methodologies for key biotinylation experiments.

In Vitro Protein Biotinylation using NHS-Ester

This protocol describes the general procedure for labeling a purified protein with an amine-reactive biotin derivative.

Materials:

-

Purified protein (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[5]

-

NHS-Biotin (or a derivative like NHS-PEG4-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.[5]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.[5] For example, for 1 mL of a 2 mg/mL IgG solution (approximately 13.3 nmol), you would add a calculated volume of the biotin stock to achieve a final molar ratio of 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[5][6]

-

Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

Proximity-Dependent Biotinylation with BioID in Mammalian Cells

This protocol outlines the key steps for identifying protein-protein interactions in vivo using BioID.

Materials:

-

Mammalian cells of interest

-

Expression vector containing the bait protein fused to BioID (BirA*)

-

Cell culture medium and supplements

-

Biotin solution (50 mM stock in DMSO)

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)[11]

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (a series of buffers with varying stringency)

-

Elution buffer (e.g., sample buffer for SDS-PAGE)

Procedure:

-

Cell Line Generation: Generate a stable cell line expressing the BioID-fusion protein. A control cell line expressing only the BioID tag should also be created.

-

Biotin Labeling: Culture the cells to approximately 80% confluency. Add biotin to the culture medium to a final concentration of 50 µM.[2][11]

-

Incubation: Incubate the cells for 16-24 hours to allow for biotinylation of proximal proteins.[2][10][11]

-

Cell Lysis: Wash the cells with PBS to remove excess biotin. Lyse the cells in RIPA buffer on ice for 15-30 minutes.[11]

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Affinity Purification: Add streptavidin-conjugated magnetic beads to the clarified lysate and incubate overnight at 4°C with rotation to capture biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include washes with RIPA buffer, a high-salt buffer, and a final wash with a low-salt buffer.[20]

-

Elution and Analysis: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be resolved by SDS-PAGE and identified by mass spectrometry.

Rapid Proximity Labeling with TurboID in Mammalian Cells

This protocol is an adaptation for the faster TurboID enzyme.

Materials:

-

Same as for BioID, with the expression vector containing the bait protein fused to TurboID.

Procedure:

-

Cell Line Generation: As with BioID, establish a stable cell line expressing the TurboID-fusion protein and a corresponding control.

-

Biotin Labeling: Culture cells to the desired confluency. Add biotin to the medium to a final concentration of 50 µM.

-

Incubation: Incubate for a much shorter duration, typically 10 minutes at 37°C.[4][14]

-

Cell Lysis, Affinity Purification, and Analysis: Follow steps 4-8 from the BioID protocol. Due to the higher efficiency of TurboID, more stringent wash conditions may be necessary to minimize background.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a representative signaling pathway that can be investigated using these techniques.

Caption: Workflow comparison of in vitro and in vivo biotinylation.

Caption: Mechanism of proximity-dependent biotinylation.

Caption: EGFR signaling pathway with EGFR as the bait for proximity labeling.

Caption: Wnt/β-catenin pathway with Dishevelled as the bait.

Applications in Research and Drug Development

Protein biotinylation is a versatile tool with wide-ranging applications:

-

Protein-Protein Interaction Studies: Proximity labeling techniques like BioID and TurboID are instrumental in mapping comprehensive interaction networks (interactomes) within the native cellular environment.[21]

-

Mapping Organelle Proteomes: By targeting a biotin ligase to a specific subcellular compartment, researchers can identify the protein constituents of that organelle with high spatial resolution.

-

Drug Target Identification and Validation: Biotinylation can be used in affinity purification-mass spectrometry (AP-MS) workflows to identify the cellular targets of a small molecule drug.

-

Immunoassays: The high affinity of the biotin-streptavidin interaction is leveraged in various assay formats, such as ELISA and Western blotting, for sensitive detection of proteins.

-

Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to specifically label and study cell surface proteins, for example, in studies of receptor trafficking.[22]

Conclusion

Protein biotinylation techniques have become indispensable in the modern biologist's toolkit. The evolution from non-specific chemical labeling to highly specific enzymatic and rapid proximity-based methods has opened new avenues for exploring the complex molecular machinery of the cell. By carefully selecting the appropriate technique and optimizing experimental conditions, researchers can gain unprecedented insights into protein function, interaction networks, and their roles in health and disease, thereby accelerating basic research and therapeutic development.

References

- 1. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]

- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. proteochem.com [proteochem.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Welcome to Avidity [avidity.com]

- 9. Bioinformatic Analysis of WNT Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usherbrooke.ca [usherbrooke.ca]

- 11. BioID sample preparation and MS [bio-protocol.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment [jove.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to SHBS for Labeling Primary Amines on Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-Biotin (SHBS) as a pivotal reagent for the covalent labeling of primary amines on proteins. We will delve into its core principles, experimental protocols, and applications in research and drug development, presenting quantitative data and visual workflows to facilitate a deeper understanding and practical implementation of this powerful technique.

Introduction to Amine-Reactive Biotinylation with SHBS

Sulfo-NHS-Biotin is a water-soluble biotinylation reagent widely used for the specific labeling of proteins and other biomolecules containing primary amines (-NH2). Its chemical structure features three key components:

-

Biotin Moiety: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling sensitive detection and efficient purification of labeled molecules.

-

N-Hydroxysulfosuccinimide (Sulfo-NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines.

-

Sulfonate Group: Confers water solubility to the reagent, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function. This property also renders the molecule membrane-impermeable, making it an ideal choice for selectively labeling cell surface proteins.[1]

The reaction between SHBS and a primary amine, typically found on the N-terminus of a polypeptide chain or the side chain of a lysine residue, results in the formation of a stable covalent amide bond. This reaction is most efficient at a pH range of 7-9.[1]

Core Principles and Reaction Mechanism

The labeling of proteins with SHBS is a straightforward yet powerful technique rooted in the principles of nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the Sulfo-NHS leaving group.

Quantitative Data on SHBS Labeling

The efficiency of protein biotinylation with SHBS is influenced by several factors, including the molar ratio of SHBS to protein, protein concentration, pH, and incubation time. The following tables summarize quantitative data to guide the optimization of your labeling experiments.

Table 1: Effect of Molar Excess of SHBS on Antibody Biotinylation

| Molar Excess of SHBS to Antibody | Protein Concentration | Biotin Molecules per Antibody |

| 20-fold | 1-10 mg/mL | 4-6 |

| 50-fold | 50-200 µg/mL | 1-3 |

This data indicates that at higher protein concentrations, a lower molar excess of SHBS is required to achieve a higher degree of labeling. Conversely, for more dilute protein solutions, a greater molar excess of the reagent is necessary to achieve sufficient labeling.

Table 2: Recommended Reaction Conditions for SHBS Labeling

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | Reaction rate increases with higher pH. pH 8.0 is often used for rapid labeling. |

| Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with SHBS and should be avoided. |

| Incubation Time | 30 minutes to 2 hours | 30-60 minutes at room temperature is a common starting point. Longer incubation times (e.g., 2 hours) can be used, particularly at 4°C to minimize protein degradation. |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster. 4°C can be used to maintain the stability of sensitive proteins. |

Experimental Protocols

General Protocol for Biotinylating a Purified Protein

This protocol is a starting point for the biotinylation of a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Sulfo-NHS-Biotin (SHBS)

-

Anhydrous DMSO or DMF (optional, for preparing a stock solution)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

Procedure:

-

Prepare the Protein Sample:

-

Dissolve or dilute the purified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

-

-

Prepare the SHBS Solution:

-

Immediately before use, dissolve the SHBS in water or the same amine-free buffer as the protein to a concentration of 1-10 mg/mL. Alternatively, a more concentrated stock solution can be prepared in anhydrous DMSO or DMF and stored at -20°C.

-

-

Biotinylation Reaction:

-

Add a calculated amount of the SHBS solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.

-

-

Removal of Excess Biotin:

-

Separate the biotinylated protein from unreacted SHBS and the Sulfo-NHS byproduct using a desalting column or by dialysis against an appropriate buffer.

-

Protocol for Labeling Cell Surface Proteins

Due to its membrane impermeability, SHBS is an excellent reagent for labeling proteins on the surface of living cells.

Materials:

-

Cultured cells (adherent or in suspension)

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Sulfo-NHS-Biotin (SHBS)

-

Quenching buffer (e.g., PBS containing 100 mM glycine)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any proteins and amines from the culture medium.

-

For adherent cells, perform the washes directly in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

-

Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.

-

-

Cell Surface Biotinylation:

-

Add freshly prepared SHBS to the cell suspension to a final concentration of 0.5-1 mg/mL.

-

Incubate the cells for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of biotinylated proteins.

-

-

Quenching the Reaction:

-

Wash the cells three times with ice-cold quenching buffer to remove excess SHBS and stop the labeling reaction.

-

-

Cell Lysis and Downstream Analysis:

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated cell surface proteins can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

-

Applications in Research and Drug Development

The ability to specifically label primary amines on proteins with SHBS has a wide range of applications in both basic research and the development of new therapeutics.

Identification of Protein-Protein Interactions

SHBS is a valuable tool for identifying protein-protein interactions, particularly for cell surface receptors. By labeling the surface proteins of intact cells, one can then use co-immunoprecipitation with an antibody against a protein of interest to pull down its interacting partners. These partners, having been biotinylated, can be detected on a Western blot using streptavidin-HRP or identified by mass spectrometry.

Elucidating Signaling Pathways

The selective labeling of cell surface proteins with SHBS allows researchers to study the dynamics of signaling pathways. For example, one can investigate changes in the cell surface proteome in response to ligand stimulation or drug treatment. This can reveal which receptors are internalized, recycled, or degraded, providing insights into the mechanisms of signal transduction and regulation.

A common application is in the study of receptor tyrosine kinase (RTK) signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Upon EGF binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. By using SHBS to label the cell surface proteome before and after EGF stimulation, researchers can use quantitative mass spectrometry to identify proteins that are recruited to or dissociate from the EGFR signaling complex.

Drug Target Identification and Validation

In the field of drug development, SHBS is a powerful tool for identifying and validating novel drug targets. For instance, in a phenotypic screen where a small molecule is found to have a desirable effect on cells, SHBS can be used in combination with affinity purification-mass spectrometry to identify the cell surface protein(s) to which the drug binds. By immobilizing the drug on a solid support, a cell lysate from SHBS-labeled cells can be passed over the support. The proteins that bind to the drug, and are subsequently eluted, can be identified by mass spectrometry, revealing potential drug targets.

Furthermore, SHBS can be used to study changes in the cell surface proteome upon drug treatment, which can help to elucidate the drug's mechanism of action and identify potential off-target effects.

Conclusion

Sulfo-NHS-Biotin is a versatile and indispensable reagent for the specific and efficient labeling of primary amines on proteins. Its water solubility and membrane impermeability make it particularly well-suited for the study of cell surface proteins and their interactions. By understanding the core principles of the labeling reaction and optimizing experimental conditions, researchers and drug development professionals can leverage the power of SHBS to gain valuable insights into complex biological processes and accelerate the discovery of new therapeutic interventions.

References

The Long Reach of Discovery: A Technical Guide to the Spacer Arm of Sulfo-NHS-LC-Biotin and Its Critical Role in Research

For Immediate Release

A deep dive into the molecular architecture of Sulfo-NHS-LC-Biotin reveals the pivotal role of its 22.4 angstrom spacer arm in facilitating robust and reliable biotin-avidin interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this critical feature, offering quantitative data, detailed experimental protocols, and illustrative workflows to optimize its application in a range of bio-conjugation techniques.

The exquisite affinity between biotin and avidin (or its derivatives like streptavidin) is a cornerstone of modern life sciences research. However, the successful exploitation of this interaction often hinges on a seemingly minor detail: the length of the spacer arm that separates the biotin moiety from the molecule it labels. This guide focuses on Sulfo-NHS-LC-Biotin, a widely used water-soluble and amine-reactive biotinylation reagent, to elucidate the profound impact of its spacer arm on experimental outcomes.

The Importance of Spacer Arm Length: Overcoming Steric Hindrance

The primary function of the spacer arm in biotinylation reagents is to mitigate steric hindrance. When a large biomolecule, such as an antibody or a cell surface protein, is labeled with biotin, the biotin molecule can become buried within the protein's complex three-dimensional structure. This can physically obstruct the binding of the relatively large avidin or streptavidin proteins, which have molecular weights of approximately 60 kDa and 53 kDa, respectively.

The extended spacer arm of Sulfo-NHS-LC-Biotin acts as a flexible linker, projecting the biotin moiety away from the surface of the labeled molecule. This increased accessibility significantly improves the efficiency of biotin-avidin binding, leading to enhanced detection sensitivity and more reliable results in a variety of applications, including immunoassays, affinity chromatography, and cell-based assays.

Quantitative Data Presentation

The choice of biotinylation reagent and its spacer arm length can have a quantifiable impact on experimental results. The following tables summarize key data related to Sulfo-NHS-LC-Biotin and other common biotinylation reagents.

| Biotinylation Reagent | Spacer Arm Length (Å) | Spacer Arm Length (nm) | Molecular Weight (Da) |

| NHS-Biotin | 13.5 | 1.35 | 341.38 |

| Sulfo-NHS-LC-Biotin | 22.4 | 2.24 | 556.59 |

| Sulfo-NHS-LC-LC-Biotin | 30.5 | 3.05 | 568.6 |

| PFP-Biotin | 9.6 | 0.96 | 410.39 |

Table 1: Physical Characteristics of Common Biotinylation Reagents. This table provides a comparison of the spacer arm lengths and molecular weights of several frequently used biotinylation reagents.

| Spacer Arm Length (nm) | Relative Absorbance (HRP-Streptavidin Binding) |

| 0.96 (PFP-Biotin) | ~0.4 |

| 1.35 (NHS-Biotin) | ~0.6 |

| 2.24 (Sulfo-NHS-LC-Biotin) | ~0.8 |

| 3.05 (NHS-LC-LC-Biotin) | 1.0 |

Table 2: Effect of Spacer Arm Length on HRP-Streptavidin Binding. This data, adapted from a study on biotinylated microplates, demonstrates a clear positive correlation between the length of the spacer arm and the binding of Horseradish Peroxidase (HRP)-conjugated streptavidin. A longer spacer arm leads to a stronger signal, indicating more efficient binding.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

The Biotin-Avidin Interaction: A Comprehensive Technical Guide for Researchers

The remarkably strong and specific non-covalent interaction between biotin (vitamin B7) and the protein avidin, or its bacterial analog streptavidin, has become an indispensable tool in a vast array of research and biotechnological applications. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this bond is one of the strongest known in nature, surpassing even the affinity of many antibody-antigen interactions.[1][2] This exceptional stability, coupled with the versatility of biotinylation techniques, has cemented the biotin-avidin system as a cornerstone of modern molecular biology, diagnostics, and drug development. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, applications, and methodologies centered around this powerful interaction.

Core Principles of the Biotin-Avidin Interaction

The basis of the biotin-avidin system lies in the high-affinity binding of four biotin molecules to one tetrameric avidin or streptavidin protein.[3] Biotin, a relatively small molecule, can be covalently attached to a wide range of biomolecules, including proteins, nucleic acids, and antibodies, without significantly altering their biological function.[4] This "biotinylation" process effectively tags the molecule of interest, which can then be specifically targeted, detected, or purified using avidin or streptavidin conjugates.

While both avidin (from egg white) and streptavidin (from Streptomyces avidinii) exhibit high affinity for biotin, there are key differences to consider. Avidin is a glycoprotein with a high isoelectric point, which can sometimes lead to non-specific binding in certain applications.[5] Streptavidin, on the other hand, is not glycosylated and has a more neutral pI, resulting in lower non-specific binding and making it the preferred choice for many assays.[5] NeutrAvidin is a degcosylated form of avidin that further reduces non-specific binding.

Quantitative Data: Binding Affinities

The strength of the biotin-avidin interaction is a key factor in its widespread use. The following table summarizes the dissociation constants (Kd) for biotin and its analogs with avidin and streptavidin, highlighting the exceptional stability of these complexes.

| Ligand | Protein | Dissociation Constant (Kd) |

| Biotin | Avidin | ~1 x 10⁻¹⁵ M |

| Biotin | Streptavidin | ~4 x 10⁻¹⁴ M |

| Iminobiotin | Avidin | ~1 x 10⁻¹¹ M (pH 11) |

| Iminobiotin | Streptavidin | ~1 x 10⁻⁷ M (pH 11) |

| Desthiobiotin | Streptavidin | ~1 x 10⁻¹³ M |

Note: Kd values can vary slightly depending on the experimental conditions. The extremely low dissociation constants for the biotin-avidin and biotin-streptavidin interactions underscore the near-irreversible nature of this bond under typical physiological conditions.

Biotinylation Strategies

The covalent attachment of biotin to a molecule of interest, or biotinylation, is the first critical step in harnessing the power of the biotin-avidin system. Various chemical and enzymatic methods are available, each targeting specific functional groups on the target molecule.

Chemical Biotinylation

Chemical biotinylation methods utilize reactive biotin derivatives that form stable covalent bonds with specific amino acid residues or other functional groups. Common strategies include:

-

Amine-reactive biotinylation: This is the most common method and targets primary amines (-NH2) found on lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose.

-

Sulfhydryl-reactive biotinylation: This method targets free sulfhydryl groups (-SH) on cysteine residues. Maleimide-activated biotin reagents are typically employed.

-

Carboxyl-reactive biotinylation: This approach targets carboxyl groups (-COOH) on aspartic and glutamic acid residues. Carbodiimide chemistry is used to activate the carboxyl groups for reaction with a biotin derivative containing a primary amine.

-

Glycoprotein biotinylation: The carbohydrate moieties of glycoproteins can be oxidized to create reactive aldehyde groups, which can then be targeted by biotin hydrazide reagents.

Enzymatic Biotinylation

Enzymatic biotinylation offers a highly specific method of labeling proteins. The most common approach utilizes the E. coli biotin ligase (BirA), which specifically recognizes a 15-amino-acid peptide sequence known as the AviTag™. When this tag is genetically fused to a protein of interest, BirA will covalently attach a single biotin molecule to a specific lysine residue within the tag.

Applications in Research and Drug Development

The versatility of the biotin-avidin interaction has led to its integration into a multitude of research techniques.

Immunoassays

The high affinity and specificity of the biotin-avidin system are widely exploited for signal amplification in various immunoassay formats, most notably in Enzyme-Linked Immunosorbent Assays (ELISAs).[6][7] By using a biotinylated detection antibody and an enzyme-conjugated streptavidin, the signal can be significantly enhanced, leading to increased sensitivity.[8]

Workflow for a Streptavidin-Biotin ELISA:

Caption: Workflow of a sandwich ELISA with streptavidin-biotin signal amplification.

Immunohistochemistry (IHC) and In Situ Hybridization (ISH)

In IHC, the biotin-avidin system is used to detect the presence of specific proteins in tissue sections. A biotinylated secondary antibody binds to the primary antibody, which is in turn bound to the target antigen. An enzyme-conjugated streptavidin then binds to the biotin, and the addition of a substrate produces a colored precipitate at the site of the antigen. A similar principle is applied in ISH to detect specific DNA or RNA sequences in cells and tissues using biotinylated nucleic acid probes.

Workflow for Immunohistochemistry (ABC Method):

Caption: The Avidin-Biotin Complex (ABC) method for signal amplification in IHC.

Affinity Chromatography and Pull-Down Assays

The strength of the biotin-avidin interaction makes it an ideal tool for affinity purification of biotinylated molecules.[9] Streptavidin is immobilized on a solid support, such as agarose or magnetic beads, creating an affinity matrix that can specifically capture biotinylated proteins, nucleic acids, or other molecules from a complex mixture.[10][11] This is the principle behind pull-down assays, which are used to study protein-protein or protein-nucleic acid interactions. A "bait" protein is biotinylated and used to "pull down" its interacting partners ("prey") from a cell lysate.

Workflow for a Biotin-Avidin Pull-Down Assay:

Caption: General workflow for a pull-down assay using a biotinylated bait protein.

Drug Delivery

The biotin-avidin system is also being explored for targeted drug delivery.[1] By conjugating a drug to avidin and targeting it to a specific site in the body using a biotinylated targeting moiety (e.g., an antibody that recognizes a tumor-specific antigen), the therapeutic agent can be delivered with high precision, potentially reducing side effects. The strong interaction ensures that the drug remains localized at the target site.

Experimental Protocols

Sandwich ELISA with Streptavidin-Biotin Detection

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Antigen Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Pull-Down Assay using a Biotinylated Bait Protein

Materials:

-

Biotinylated bait protein

-

Streptavidin-conjugated magnetic beads

-

Cell lysate containing the prey protein(s)

-

Lysis buffer

-

Wash buffer

-

Elution buffer (e.g., high salt, low pH, or containing free biotin)

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads twice with wash buffer.

-

Bait Protein Immobilization: Resuspend the washed beads in buffer and add the biotinylated bait protein. Incubate with gentle rotation for 1-2 hours at 4°C to allow the bait to bind to the beads.

-

Washing: Pellet the beads using the magnetic rack, discard the supernatant, and wash three times with wash buffer to remove unbound bait protein.

-

Prey Protein Binding: Add the cell lysate to the beads with the immobilized bait protein. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Add elution buffer to the beads and incubate to release the bait-prey complexes. Pellet the beads and collect the supernatant containing the eluted proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the suspected prey protein, or by mass spectrometry to identify unknown interacting partners.

Conclusion

The biotin-avidin interaction remains a powerful and versatile tool in the modern research laboratory. Its exceptional strength, specificity, and the ease of biotinylating a wide range of molecules have led to its widespread adoption in numerous applications, from sensitive immunoassays and cellular imaging to affinity purification and targeted drug delivery. A thorough understanding of the underlying principles and methodologies, as outlined in this guide, is essential for researchers seeking to effectively harness the potential of this remarkable molecular interaction.

References

- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. The principles and applications of avidin-based nanoparticles in drug delivery and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern life sciences.[1] Amine-reactive chemistry is one of the most common and versatile strategies employed, primarily targeting the primary amines found at the N-terminus of polypeptide chains and in the side chains of lysine (Lys, K) residues.[2] These amine groups are typically abundant and, being positively charged at physiological pH, are often located on the exterior surfaces of proteins, making them readily accessible for conjugation.[2] This guide provides a detailed overview of the core principles, chemistries, and protocols essential for successfully implementing amine-reactive bioconjugation strategies.

Core Principles of Amine-Reactive Chemistry

The fundamental mechanism of amine-reactive chemistry involves a nucleophilic-electrophilic interaction. The primary amine group (–NH₂) on a biomolecule acts as a nucleophile due to the lone pair of electrons on the nitrogen atom.[3] This nucleophile attacks an electrophilic functional group on a crosslinker or labeling reagent, resulting in the formation of a stable, covalent bond.[3] The most prevalent reactions are acylations or alkylations.[2]

The reactivity of these primary amines is highly dependent on pH. Below pH 8, the amine's ε-amino group is largely protonated (-NH₃⁺), which significantly reduces its nucleophilicity.[4][5] Therefore, most amine-reactive conjugations are performed at a slightly alkaline pH to ensure a sufficient concentration of the deprotonated, reactive form of the amine.[4]

Common Amine-Reactive Functional Groups

Several functional groups are used to target primary amines, each with distinct reaction characteristics, bond stabilities, and optimal conditions. The most widely used are N-hydroxysuccinimide (NHS) esters.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most popular amine-specific functional groups used for bioconjugation.[2] They react with primary amines via nucleophilic acyl substitution to form highly stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[1][2][3] This reaction is efficient and proceeds under mild, slightly alkaline conditions.[1]

-

Reaction Mechanism: The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage.[6]

-

Sulfo-NHS Esters: A common variant is the Sulfo-NHS ester, which contains a sulfonate group (–SO₃) on the succinimide ring.[7] This addition increases the water solubility of the reagent and makes it membrane-impermeable, allowing for the specific labeling of cell surface proteins.[7]

Isothiocyanates

Isothiocyanates (e.g., FITC) react with primary amines to form thiourea linkages.[4] While historically significant for fluorescent labeling, they generally require a higher pH for optimal reaction compared to NHS esters and the resulting thiourea bond can be less stable under certain conditions.[4][5]

Other Amine-Reactive Groups

-

Imidoesters: These reagents react with primary amines to form amidine bonds.[2] They are highly reactive at alkaline pH (8-10) but also have shorter half-lives.[2]

-

Aldehydes: Aldehydes react with amines to form a Schiff base (imine), which can then be reduced using an agent like sodium cyanoborohydride to form a stable secondary amine linkage.[3]

Key Factors Influencing Amine-Reactive Conjugation

Successful bioconjugation requires careful control of reaction parameters. The efficiency and specificity of the labeling are significantly influenced by pH, buffer composition, temperature, and reagent concentration.

Quantitative Reaction Parameters

The following tables summarize key quantitative data for optimizing amine-reactive conjugations, primarily focusing on the widely used NHS esters.

| Parameter | Recommended Range/Value | Rationale & Considerations | Citations |

| Reaction pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity with reagent stability. Lower pH protonates amines, inhibiting reaction. Higher pH accelerates hydrolysis of the NHS ester. | [2][4][8] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations increase labeling efficiency by favoring the reaction with the amine over hydrolysis. | [8][9][10] |

| Reagent:Protein Molar Ratio | 8:1 to 15:1 (for mono-labeling) | This is an empirical starting point. The optimal ratio depends on the number of accessible lysines and desired degree of labeling (DOL). Must be optimized for each specific protein. | [8][9][10] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically faster (e.g., 1 hour). 4°C can be used for sensitive proteins, but reaction times may need to be extended (e.g., overnight). | [7][9][11] |

| Reaction Time | 0.5 - 4 hours (or overnight at 4°C) | Sufficient time must be allowed for the reaction to proceed. Progress can be monitored, but these are common incubation times. | [7][9] |

Table 1: Recommended Reaction Conditions for NHS-Ester Conjugation

| pH (at 4°C) | Half-life of NHS Ester |

| 7.0 | ~4-5 hours |

| 8.0 | ~1 hour |

| 8.6 | ~10 minutes |

Table 2: pH-Dependent Hydrolysis Rate of NHS Esters [5][7]

Buffer Selection

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture as they will compete with the target biomolecule for reaction with the NHS ester.[7][10]

-

Recommended Buffers: Phosphate, Borate, Bicarbonate/Carbonate, or HEPES buffers are commonly used.[7]

-

Quenching: After the desired reaction time, a primary amine-containing buffer (e.g., Tris or glycine) can be added to quench the reaction by consuming any remaining unreacted NHS ester.[7]

Key Applications of Amine-Reactive Chemistry

The versatility of amine-reactive chemistry has led to its use in numerous applications across research and drug development.

-

Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays (e.g., ELISA, Western blotting), flow cytometry, and microscopy.[1][4][11]

-

Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. Amide coupling to lysine residues is a major conjugation method for ADCs.[3][12]

-

Surface Immobilization: Covalently attaching proteins, peptides, or other biomolecules to solid supports like microplates, beads, or biosensor chips for diagnostic assays and protein interaction studies.[3][13]

-

Protein Crosslinking: Using homobifunctional or heterobifunctional crosslinkers to study protein-protein interactions and protein quaternary structure.[14]

Detailed Experimental Protocols

The following sections provide standardized methodologies for common bioconjugation procedures.

Protocol: Labeling an IgG Antibody with an NHS-Ester Dye

This protocol provides a general workflow for conjugating a fluorescent dye to an IgG antibody.

Methodology:

-

Prepare Antibody Solution:

-

The antibody must be in an amine-free buffer. If it is in a buffer like PBS containing stabilizers (e.g., BSA, glycine) or Tris, it must be purified first. Buffer exchange into 0.1 M sodium bicarbonate buffer (pH ~8.3) is recommended.[10]

-

Adjust the antibody concentration to a minimum of 2.0-2.5 mg/mL to maximize labeling efficiency.[10]

-

-

Prepare NHS-Ester Dye Solution:

-

Since many NHS esters have limited aqueous solubility, they should be dissolved in a fresh, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[11]

-

Note: DMF can degrade into dimethylamine, which will react with the ester. Use high-quality, amine-free DMF.[8]

-

-

Perform the Labeling Reaction:

-

Calculate the volume of dye stock needed to achieve the desired molar excess (e.g., a 10:1 to 15:1 dye-to-antibody ratio is a common starting point).[10]

-

While gently stirring the antibody solution, add the dye stock dropwise.[10]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]

-

-

Purify the Conjugate:

-

Characterize and Store:

-

Determine the concentration of the antibody and the dye using a spectrophotometer (measuring absorbance at 280 nm and the dye's max absorbance wavelength).

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

-

Store the final conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[11]

-

Protocol: Immobilizing a Protein onto a Surface using EDC/NHS Chemistry

This protocol outlines the covalent immobilization of a protein onto a carboxyl-functionalized surface, a common procedure for creating biosensors and microarrays.

-

Prepare the Surface:

-

Ensure the surface (e.g., sensor chip, magnetic bead) is clean and presents carboxyl (-COOH) groups.

-

-

Activate Carboxyl Groups:

-

Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., MES buffer, pH 6.0).

-

Incubate the carboxyl-functionalized surface with the EDC/NHS solution to convert the surface carboxyl groups into reactive NHS esters.

-

-

Immobilize the Protein:

-

Remove the activation solution and immediately add the protein solution, prepared in a suitable coupling buffer (e.g., PBS or HEPES, pH 7.4). The primary amines on the protein will react with the surface NHS esters to form stable amide bonds.[3]

-

Incubate for a sufficient period to allow for covalent coupling.

-

-

Deactivate and Block:

-

Remove the protein solution.

-

Add a quenching/blocking solution (e.g., 1 M ethanolamine or a solution of BSA) to react with and deactivate any remaining NHS esters on the surface. This step also blocks non-specific binding sites.

-

-

Wash:

-

Thoroughly wash the surface with buffer to remove any non-covalently bound protein and byproducts. The surface is now ready for use in downstream applications like protein interaction analysis.[13]

-

References

- 1. nbinno.com [nbinno.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - EE [thermofisher.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-hydroxysulfosuccinimide Esters: Core Features and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysulfosuccinimide (Sulfo-NHS) esters are a class of amine-reactive chemical crosslinkers that are fundamental to the field of bioconjugation. By forming stable amide bonds with primary amine groups found on proteins, peptides, and other biomolecules, they serve as powerful tools for labeling, crosslinking, and immobilization. The defining feature of Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring. This modification imparts high water solubility to the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can denature sensitive protein structures.[1][2] Furthermore, this charged group renders the molecule membrane-impermeable, making Sulfo-NHS esters the ideal choice for specifically labeling cell surface proteins.[3][4]

This guide provides a comprehensive overview of the core features of Sulfo-NHS esters, quantitative data on their properties, detailed experimental protocols for their use, and visualizations of key chemical and procedural concepts.

Core Features and Reaction Chemistry

Mechanism of Action

Sulfo-NHS esters react specifically and efficiently with primary amines (–NH₂) under mild pH conditions. The primary targets on proteins are the N-terminal α-amine and the ε-amines of lysine residues. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of the Sulfo-NHS leaving group.[5]

The reaction is most efficient in the pH range of 7.2 to 8.5.[6][7] Below this range, the primary amines are increasingly protonated (–NH₃⁺), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the Sulfo-NHS ester itself increases significantly, competing with the desired amine reaction and reducing conjugation efficiency.

Key Advantages

-

Water Solubility: The negatively charged sulfonate group makes Sulfo-NHS esters highly soluble in aqueous buffers (e.g., ~10 mM in water), eliminating the need for organic solvents like DMSO or DMF that are required for their non-sulfonated NHS-ester counterparts.[2][3][4] This is critical for maintaining the native conformation and activity of proteins during conjugation.

-

Membrane Impermeability: The charge of the sulfonate group prevents the reagent from passively crossing the plasma membrane of living cells.[4][5] This property is exploited to selectively label and study cell-surface proteins, providing valuable insights into cell signaling and surface topology.[3][4]

-

High Reactivity and Specificity: The reaction with primary amines is rapid and forms highly stable amide bonds under physiological conditions. While reactions with other nucleophiles like hydroxyl or sulfhydryl groups can occur, they are significantly slower and the resulting products are less stable, making the primary amine reaction highly specific.[2]

-

Enhanced Stability: Compared to their non-sulfonated NHS ester analogs, Sulfo-NHS esters generally exhibit greater stability against spontaneous hydrolysis in aqueous solutions, providing a wider time window for successful conjugation.[5]

Quantitative Data and Reagent Properties